molecular formula C9H6N2O3S B1662452 5-Furfurylidene-2-Thiobarbituric Acid CAS No. 27430-18-8

5-Furfurylidene-2-Thiobarbituric Acid

Cat. No.: B1662452
CAS No.: 27430-18-8
M. Wt: 222.22 g/mol
InChI Key: VQRARDATQWRHGF-UHFFFAOYSA-N
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Description

It is a derivative of barbituric acid, characterized by the presence of a furan ring attached to the thiobarbituric acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furfurylidene-2-Thiobarbituric Acid typically involves the condensation reaction between furfural and 2-thiobarbituric acid. The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Furfurylidene-2-Thiobarbituric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The furan ring and thiobarbituric acid core can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

    Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of furfural derivatives and thiobarbituric acid oxides.

    Reduction: Formation of reduced thiobarbituric acid derivatives.

    Substitution: Formation of halogenated furfural and thiobarbituric acid compounds.

Scientific Research Applications

5-Furfurylidene-2-Thiobarbituric Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosyl-DNA phosphodiesterase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Furfurylidene-2-Thiobarbituric Acid involves its interaction with specific molecular targets and pathways. For instance, as a tyrosyl-DNA phosphodiesterase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    Thiobarbituric Acid: Shares the thiobarbituric acid core but lacks the furan ring.

    Barbituric Acid: Lacks both the furan ring and the sulfur atom present in thiobarbituric acid.

    Furfural: Contains the furan ring but lacks the thiobarbituric acid core.

Uniqueness

5-Furfurylidene-2-Thiobarbituric Acid is unique due to the combination of the furan ring and the thiobarbituric acid core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRARDATQWRHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350317
Record name 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27430-18-8
Record name NSC96626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Furan-2-yl)methylidene]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FURFURYLIDENE-2-THIOBARBITURIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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